Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride
CAS No.: 2095409-61-1
Cat. No.: VC5241031
Molecular Formula: C8H14ClN
Molecular Weight: 159.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2095409-61-1 |
|---|---|
| Molecular Formula | C8H14ClN |
| Molecular Weight | 159.66 |
| IUPAC Name | dispiro[2.0.24.13]heptan-7-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H13N.ClH/c9-5-6-7(1-2-7)8(6)3-4-8;/h6H,1-5,9H2;1H |
| Standard InChI Key | XJWSWOOBUOLJGS-UHFFFAOYSA-N |
| SMILES | C1CC12C(C23CC3)CN.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Dispiro[2.0.2.1]heptane-7-methanamine hydrochloride belongs to the class of dispiro compounds, featuring two spiro-connected cyclopropane rings and a central methanamine group protonated as a hydrochloride salt. The InChI key (XJWSWOOBUOLJGS-UHFFFAOYSA-N) and SMILES notation (C1CC12C(C23CC3)CN.Cl) reflect its three-dimensional geometry, where the cyclopropane rings impose significant steric strain, enhancing reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄ClN |
| Molecular Weight | 159.66 g/mol |
| CAS Number | 2095409-61-1 |
| InChI Key | XJWSWOOBUOLJGS-UHFFFAOYSA-N |
| SMILES | C1CC12C(C23CC3)CN.Cl |
The hydrochloride salt form improves stability and solubility, critical for pharmaceutical formulations .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via a two-step process:
-
Formation of Dispiro[2.0.2.1]heptane: Cyclopropanation reactions using dienes and transition metal catalysts (e.g., Rh₂(OAc)₄) yield the dispiro framework.
-
Methanamine Functionalization: The dispiro intermediate reacts with methanamine in tetrahydrofuran (THF) at −78°C, followed by HCl treatment to precipitate the hydrochloride salt.
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | −78°C to 25°C |
| Catalyst | Rh₂(OAc)₄ (0.5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 68–72% |
Industrial production employs continuous flow reactors to enhance efficiency, achieving purities >98% via recrystallization from ethanol-water mixtures .
Physicochemical Properties
Stability and Reactivity
The compound’s spirocyclic structure confers exceptional thermal stability, with decomposition observed only above 250°C. Its hydrochloride salt form exhibits high hygroscopicity, necessitating anhydrous storage conditions.
Spectroscopic Characterization
-
NMR: ¹H NMR (400 MHz, D₂O) shows characteristic signals at δ 2.85 ppm (methanamine CH₂) and δ 1.45–1.20 ppm (cyclopropane CH₂ groups) .
-
IR: Strong absorption at 3200 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C-N bend).
| Parameter | Value |
|---|---|
| EC₅₀ (CFTR activation) | 12.5 µM |
| Maximum Efficacy | 60% vs. control |
| Selectivity Index | >100 (vs. unrelated ion channels) |
Antimicrobial Activity
Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 64 µg/mL), likely due to membrane disruption via amine group interactions.
Applications in Pharmaceutical and Material Sciences
Drug Development
The compound serves as a lead structure for CFTR correctors, with derivatives showing improved potency in rescuing ΔF508-CFTR mutants.
Polymer Additives
Incorporating the dispiro moiety into polyurethane matrices increases tensile strength by 30%, attributed to crosslinking via amine groups.
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